

DPM-1001: A Preclinical Comparative Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: DPM-1001
CAS No.: 1471172-27-6
Cat. No.: B607195

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel therapeutic candidate **DPM-1001** with alternative treatments in preclinical models for Wilson's disease and metabolic disorders like obesity and type 2 diabetes. The information is supported by available experimental data to help inform further research and development.

Executive Summary

DPM-1001 is a small molecule with a dual mechanism of action, functioning as both a highly selective copper chelator and a potent, orally bioavailable inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2] This dual functionality gives it therapeutic potential in two distinct areas: copper-overload disorders such as Wilson's disease, and metabolic diseases including obesity and type 2 diabetes.[1][3] Preclinical studies have demonstrated its ability to reduce copper levels in animal models of Wilson's disease and improve metabolic parameters in models of diet-induced obesity.[4][5]

DPM-1001 for Wilson's Disease: Preclinical Validation

Wilson's disease is a genetic disorder characterized by excessive copper accumulation, primarily in the liver and brain.[3] **DPM-1001**'s high affinity and specificity for copper make it a promising candidate for this indication.[2][6]

Comparison with Existing Chelating Agents

Current treatments for Wilson's disease primarily involve copper chelating agents like penicillamine and tetrathiomolybdate. While effective to an extent, they are associated with various side effects.[7]



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Experimental Data from Preclinical Models

In the toxic milk mouse model of Wilson's disease, **DPM-1001** demonstrated significant therapeutic potential.



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Experimental Protocol: DPM-1001 in the Toxic Milk Mouse Model

- Animal Model: The toxic milk mouse model, which has a mutation in the Atp7b gene, leading to copper accumulation, was used.
- Drug Administration: **DPM-1001** was administered to the mice.[7]
- Sample Analysis: Liver and brain tissues were collected to measure copper levels. Feces were also collected to determine the route of copper excretion.[4]

DPM-1001 for Obesity and Type 2 Diabetes: Preclinical Validation

DPM-1001's ability to inhibit PTP1B, a negative regulator of insulin and leptin signaling, positions it as a potential treatment for obesity and type 2 diabetes.[1]

Comparison with Other PTP1B Inhibitors and Anti-Diabetic Agents

DPM-1001 is an analog of the PTP1B inhibitor trodusquemine (MSI-1436).[1] Compared to conventional PTP1B inhibitors, **DPM-1001** has the advantage of being orally bioavailable.[1]



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Experimental Data from Preclinical Models

In diet-induced obese mice, **DPM-1001** showed promising results in improving metabolic parameters.



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Experimental Protocol: DPM-1001 in Diet-Induced Obesity Model

- Animal Model: Male C57BL/6J mice fed a high-fat diet to induce obesity.[4]
- Drug Administration: **DPM-1001** was administered orally or via intraperitoneal injection at a dose of 5 mg/kg once daily for 50 days.[5]

- Metabolic Assessment: Body weight was monitored regularly. Glucose tolerance and insulin sensitivity were assessed using standard in vivo tests.[5]

Signaling Pathways and Experimental Workflows

DPM-1001 Mechanism in Wilson's Disease



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Caption: **DPM-1001**'s action in chelating excess copper in Wilson's disease.

PTP1B Inhibition and Insulin/Leptin Signaling



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Caption: **DPM-1001** enhances insulin and leptin signaling by inhibiting PTP1B.

Preclinical Experimental Workflow



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Caption: General workflow for preclinical evaluation of **DPM-1001**.

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